molecular formula C10H15N3O B2704956 4-(Pyrimidin-2-ylamino)cyclohexanol CAS No. 1041525-05-6

4-(Pyrimidin-2-ylamino)cyclohexanol

Cat. No.: B2704956
CAS No.: 1041525-05-6
M. Wt: 193.25
InChI Key: AHMYIXPGCOBQPB-UHFFFAOYSA-N
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Description

The compound “4-(Pyrimidin-2-ylamino)cyclohexanol” contains a pyrimidine group, an amino group, and a cyclohexanol group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The cyclohexanol group consists of a six-membered ring (cyclohexane) with one hydroxyl group (-OH), making it an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the cyclohexanol ring, and the amino group linking them. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the amino group, and the hydroxyl group of the cyclohexanol. The amino group might undergo reactions typical for amines, while the hydroxyl group could participate in reactions typical for alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the pyrimidine and cyclohexanol groups. For example, the presence of the polar hydroxyl and amino groups might increase the compound’s water solubility compared to nonpolar compounds .

Scientific Research Applications

  • Cyclin-Dependent Kinase Inhibitors : This compound and its analogs have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. These inhibitors show promise in cancer therapy due to their ability to halt cell proliferation and induce apoptosis in cancer cells (Wang et al., 2004).

  • Receptor Binding Affinity : Analog compounds have been found to have binding affinity for dopamine (D2 and D3) and serotonin 5-HT1A receptors, which is significant for developing treatments for psychiatric disorders (Wustrow et al., 1998).

  • Histone Deacetylase Inhibitor : It has been utilized in the design of histone deacetylase (HDAC) inhibitors, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce cell cycle arrest and apoptosis (Zhou et al., 2008).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and shown to possess antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Chioma et al., 2018).

  • Plant Growth Retardants : Pyrimidine derivatives, similar in structure, have been used as plant growth retardants in agricultural research, providing insights into the regulation of terpenoid metabolism and its relationship to plant growth and development (Grossmann, 1990).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The study of pyrimidine derivatives is a significant area of research in medicinal chemistry due to their wide range of biological activities. Future research could explore the synthesis, characterization, and biological evaluation of this and similar compounds .

Properties

IUPAC Name

4-(pyrimidin-2-ylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-9-4-2-8(3-5-9)13-10-11-6-1-7-12-10/h1,6-9,14H,2-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMYIXPGCOBQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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